Ferreirin
Overview
Description
Ferreirin is a natural product isolated from the plant Ferreira adenophora. It has attracted significant attention in recent years due to its potential therapeutic properties. Ferreirin has been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant effects.
Scientific Research Applications
1. Genotoxic Effects and Pharmacological Use
The ethanolic extract from the stem bark of Caesalpinia ferrea, a plant traditionally used in Brazil for medicinal purposes, has been studied for its genotoxic effects. A study identified twenty compounds in the extract, predominantly hydrolyzable tannins like gallic acid derivatives. Importantly, the extract showed no mutagenic effect in the Salmonella/microsome assay, supporting its safe pharmacological use (Wyrepkowski et al., 2014).
2. Antibacterial and Antiviral Properties
Libidibia ferrea, also known as “pau ferro” or “juca”, is recognized for its traditional medicinal applications in Brazil, including treating anemia, inflammatory diseases, and diabetes. Studies have revealed its main constituents, such as gallic acid, terpenes, fatty acids, and chalcone trimer pauferrol. Pharmacological research has shown its antibacterial, antiviral, anti-inflammatory, anti-tumor, and hypoglycemic properties, supporting its traditional uses without significant toxic effects (Costa et al., 2015).
3. Anti-Inflammatory and Antioxidant Effects
Caesalpinia ferrea's anti-inflammatory and antioxidant potential has been examined, especially in polysaccharide fractions from its pods. One study found these fractions to exhibit potent anti-inflammatory activity, negatively modulating factors like histamine, serotonin, and nitric oxide. The findings suggest involvement in both vascular and cellular inflammatory events, highlighting the plant's traditional use for treating inflammatory states (Pereira et al., 2012).
4. Application in Bioprospection and Phytochemical Analysis
Libidibia ferrea var. ferrea, traditionally used for treating diabetes and bronchopulmonary disorders in Brazil, has been studied for its phytochemical properties and antibacterial potential. Extracts demonstrated notable activity against pathogens like Staphylococcus aureus, with major compounds like heptacosane identified via gas chromatography-mass spectrometry (GC-MS) (Luna et al., 2020).
properties
IUPAC Name |
5,7-dihydroxy-3-(2-hydroxy-4-methoxyphenyl)-2,3-dihydrochromen-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O6/c1-21-9-2-3-10(12(18)6-9)11-7-22-14-5-8(17)4-13(19)15(14)16(11)20/h2-6,11,17-19H,7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBEPNYOFLRIAGR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2COC3=CC(=CC(=C3C2=O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O6 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40331946 | |
Record name | Ferreirin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40331946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.28 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Ferreirin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031657 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Ferreirin | |
CAS RN |
32898-79-6 | |
Record name | 2,3-Dihydro-5,7-dihydroxy-3-(2-hydroxy-4-methoxyphenyl)-4H-1-benzopyran-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32898-79-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ferreirin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40331946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ferreirin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031657 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
210 - 212 °C | |
Record name | Ferreirin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031657 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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